molecular formula C21H23N3O3 B1227404 N-(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)-3-(2-methylphenoxy)propanamide

N-(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)-3-(2-methylphenoxy)propanamide

Cat. No. B1227404
M. Wt: 365.4 g/mol
InChI Key: HUXLEDBLUZPPEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)-3-(2-methylphenoxy)propanamide is a ring assembly and a member of pyrazoles.

Scientific Research Applications

  • Immunomodulating Activity : Condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides, a class to which this compound belongs, have been found to enhance macrophage cytotoxicity and stimulate host-mediated antibacterial defenses in mice, showing potential in immunomodulation (Doria et al., 1991).

  • Heterocyclic Synthesis : The compound has been used as a key intermediate in the synthesis of various pyrazole, pyridine, and pyrimidine derivatives. These derivatives have potential applications in medicinal chemistry (Fadda et al., 2012).

  • Tautomerism Studies : Research into the tautomerism of heteroaromatic compounds with five-membered rings, including derivatives of this compound, provides valuable insights into their chemical behavior and potential applications (Katritzky & Maine, 1964).

  • Palladium(II) Chloride Complexes : Derivatives of this compound have been used to prepare new derivatives of palladium(II) chloride complexes, indicating potential utility in the field of coordination chemistry (Palombo et al., 2019).

  • Antibacterial Activities : Schiff bases derived from this compound have demonstrated significant antibacterial activities, indicating potential applications in the development of new antibacterial agents (Asiri & Khan, 2010).

  • Anti-inflammatory Agents : Novel derivatives of this compound have shown anti-inflammatory activity, suggesting potential use in the development of anti-inflammatory drugs (Kendre et al., 2015).

  • Anti-Breast Cancer Activity : Certain 4-aminoantipyrine-based heterocycles derived from this compound have shown significant activity against a human tumor breast cancer cell line, indicating potential applications in cancer therapy (Ghorab et al., 2014).

  • Corrosion Inhibitors : Bipyrazolic-type organic compounds derived from this compound have been studied for their potential activity as corrosion inhibitors, which could have applications in materials science (Wang et al., 2006).

properties

Product Name

N-(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)-3-(2-methylphenoxy)propanamide

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(2-methylphenoxy)propanamide

InChI

InChI=1S/C21H23N3O3/c1-15-9-7-8-12-18(15)27-14-13-19(25)22-20-16(2)23(3)24(21(20)26)17-10-5-4-6-11-17/h4-12H,13-14H2,1-3H3,(H,22,25)

InChI Key

HUXLEDBLUZPPEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCCC(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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